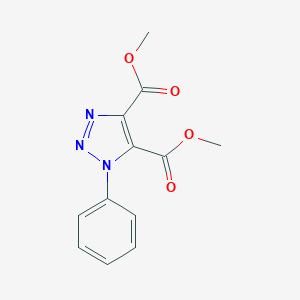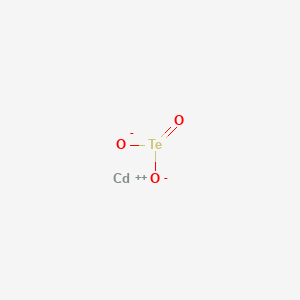
碲化镉
描述
Cadmium tellurite is an inorganic compound with the chemical formula CdTeO₃. It is a colorless solid that is insoluble in water and is known for its semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .
科学研究应用
Cadmium tellurite has several scientific research applications, including:
Chemistry: It is used in the study of semiconducting materials and their properties.
Biology: Research on cadmium tellurite’s interactions with biological systems is ongoing, particularly its potential toxicity and environmental impact.
Medicine: While not widely used in medicine, cadmium tellurite’s semiconducting properties are of interest for developing medical imaging devices.
Industry: Cadmium tellurite is used in the production of photovoltaic cells and infrared optical materials
作用机制
Target of Action
Cadmium tellurite (CdTeO3) is a tellurite salt of cadmium . It is primarily used as a semiconductor . The primary targets of cadmium tellurite are the light-absorbing components of photovoltaic cells, where it plays a critical role .
Mode of Action
Cadmium tellurite interacts with its targets by absorbing light. In photovoltaic cells, a thin layer of CdTe absorbs light, which excites charged particles called electrons . When the electrons move, they create an electric current . This interaction results in the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by cadmium tellurite are primarily related to energy production. The absorption of light by CdTe in photovoltaic cells leads to the generation of an electric current, which can be used to power various devices . .
Pharmacokinetics
As a semiconductor, it is primarily used in industrial applications rather than biological systems . It is known that cadmium tellurite is insoluble in water , which could impact its bioavailability if it were to enter biological systems.
Result of Action
The primary result of cadmium tellurite’s action is the generation of electric current when light is absorbed by the CdTe layer in photovoltaic cells . This allows for the conversion of light energy into usable electrical energy
Action Environment
The action of cadmium tellurite is influenced by environmental factors such as light availability and temperature. Its efficacy as a semiconductor in photovoltaic cells is dependent on the presence of light, which it absorbs to generate an electric current . Additionally, it can crystallize in the cubic crystal system and hexagonal crystal system at temperatures above 540 °C , which could potentially influence its stability and action.
生化分析
Biochemical Properties
Cadmium tellurite interacts with various biomolecules. For instance, it has been found to interact with proteins and enzymes in biological systems .
Cellular Effects
Cadmium tellurite has been found to have effects on various types of cells and cellular processes . For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
At the molecular level, cadmium tellurite exerts its effects through various mechanisms. For instance, it has been found to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium tellurite can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cadmium tellurite can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cadmium tellurite is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Cadmium tellurite is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Cadmium tellurite can be synthesized through the reaction of cadmium sulfate and sodium tellurite in an ammonia solution . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods for cadmium tellurite are not extensively documented, but laboratory synthesis remains the primary approach for obtaining this compound.
化学反应分析
Cadmium tellurite undergoes various chemical reactions, including:
Oxidation: Cadmium tellurite can be oxidized to form cadmium tellurate.
Reduction: It can be reduced to elemental cadmium and tellurium under specific conditions.
Substitution: Cadmium tellurite can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Cadmium tellurite can be compared with other similar compounds such as cadmium telluride, cadmium sulfide, and cadmium selenide. These compounds share similar semiconducting properties but differ in their chemical composition and specific applications:
Cadmium telluride (CdTe): Used extensively in photovoltaic cells and infrared detectors.
Cadmium sulfide (CdS): Commonly used in solar cells and optoelectronic devices.
Cadmium selenide (CdSe): Known for its applications in quantum dots and light-emitting diodes.
Cadmium tellurite’s uniqueness lies in its specific crystal structure and its ability to form different polymorphs under varying conditions .
属性
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


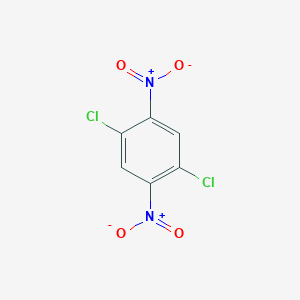
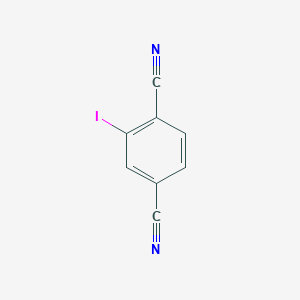
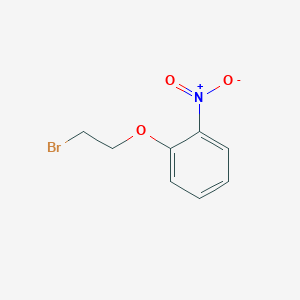
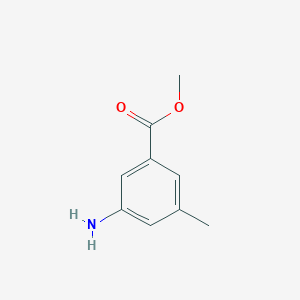
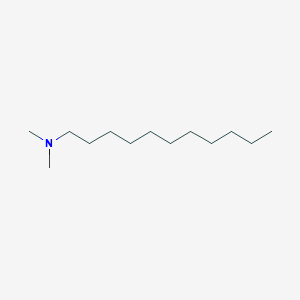
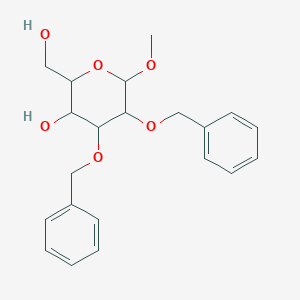
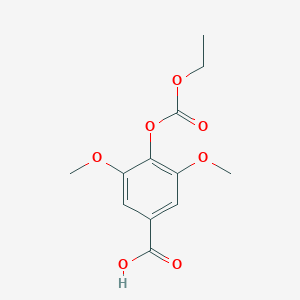
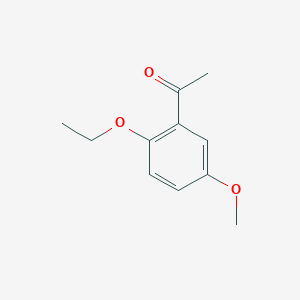
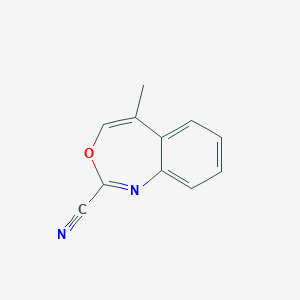
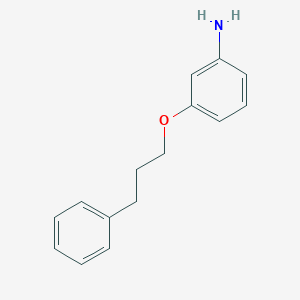
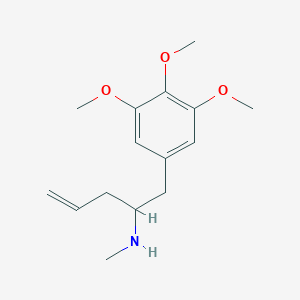
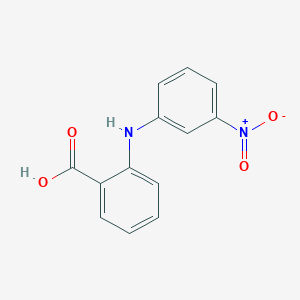
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
